
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
Overview
Description
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with the molecular formula
C64H80N8NiO8
and a molecular weight of 1148.06 g/mol . This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in dyes, pigments, and as catalysts in various chemical reactions. The presence of nickel in the central coordination site and the octabutoxy substituents on the phthalocyanine ring enhance its solubility and electronic properties, making it a valuable material in scientific research and industrial applications .Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the cyclotetramerization of 4,5-dibutoxyphthalonitrile in the presence of a nickel salt, such as nickel(II) acetate. The reaction is carried out under reflux conditions in a high-boiling solvent like 1-chloronaphthalene or quinoline . The general reaction scheme is as follows:
4C6H4(OC4H9)2CN+Ni(OAc)2→Ni(C6H4(OC4H9)2CN)4
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species under strong oxidizing conditions.
Reduction: It can be reduced to nickel(I) species using reducing agents like sodium borohydride.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Nickel(III) phthalocyanine derivatives.
Reduction: Nickel(I) phthalocyanine derivatives.
Substitution: Various substituted phthalocyanine derivatives depending on the substituent introduced.
Scientific Research Applications
Photovoltaic Applications
Organic Photovoltaic Devices:
Ni-OBPc has been extensively studied for its potential use in organic photovoltaic (OPV) devices. Its ability to absorb light and transport charge carriers positions it as an effective electron acceptor material. Research indicates that Ni-OBPc can be integrated into bulk heterojunction solar cells, achieving power conversion efficiencies (PCEs) exceeding 3% . The enhanced solubility due to the butoxy groups facilitates the formation of thin films necessary for efficient device performance.
Photocatalytic Applications
Water Splitting and Pollutant Degradation:
The photocatalytic properties of Ni-OBPc have been explored for applications such as water splitting and the degradation of organic pollutants. Its capacity to generate reactive oxygen species under light irradiation makes it suitable for these reactions . Although initial studies show promise, further optimization is required to enhance its photocatalytic efficiency and stability.
Biomedical Applications
Anticancer Activity:
Nickel(II) phthalocyanines have been investigated for their interactions with biological systems. Studies suggest that Ni-OBPc exhibits notable binding affinity to DNA, which may inhibit cancer cell proliferation . The mechanism of action appears to involve intercalation between DNA bases, leading to potential therapeutic applications in cancer treatment. This property has been supported by various techniques such as UV-Vis absorption titration and viscosity measurements .
Photodynamic Therapy (PDT):
Ni-OBPc has also been evaluated as a photosensitizer in photodynamic therapy. Its ability to generate singlet oxygen upon light activation can induce apoptosis in cancer cells . Research indicates that derivatives of nickel phthalocyanines can significantly enhance the efficacy of PDT by improving cellular uptake and singlet oxygen generation efficiency.
Electrochemical Sensors
Development of Electrochemical Sensors:
The compound has been utilized in the development of electrochemical sensors due to its favorable redox properties. Ni-OBPc can be incorporated into sensor platforms to detect various analytes through electrochemical methods. The enhancement in sensitivity and selectivity is attributed to its unique electronic characteristics .
Comparative Analysis with Other Phthalocyanines
To better understand the significance of Ni-OBPc in various applications, a comparative analysis with other phthalocyanines is presented in the following table:
Compound Name | Unique Features | Applications |
---|---|---|
Copper(II) Phthalocyanine | Copper center; used in electronics | Organic photovoltaics |
Zinc(II) Phthalocyanine | Zinc center; known for stability | Photodynamic therapy |
Nickel(II) 2-(hydroxyethyl)-phthalocyanine | Fewer substitutions; less soluble | Biomedical applications |
Cobalt(II) Phthalocyanine | Cobalt center; used in catalysis | Catalysis and sensors |
Mechanism of Action
The mechanism of action of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound effective in applications like photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted applications .
Comparison with Similar Compounds
- Nickel(II) phthalocyanine-tetrasulfonic acid tetrasodium salt
- Copper(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
- Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
Comparison: Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its specific electronic properties and solubility profile imparted by the octabutoxy groups. Compared to its copper and zinc analogs, the nickel compound exhibits different redox potentials and catalytic activities, making it suitable for specific applications where these properties are advantageous .
Biological Activity
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine (NiPc(octa)) is a member of the phthalocyanine family known for its diverse biological activities. This article explores its synthesis, characterization, and biological applications, particularly focusing on its role as a photosensitizer in photodynamic therapy (PDT) and its antibacterial properties.
Synthesis and Characterization
NiPc(octa) is synthesized through a series of reactions involving nickel salts and phthalocyanine precursors. The characterization of NiPc(octa) typically involves techniques such as:
- UV-Vis Spectroscopy : Used to assess the electronic transitions.
- NMR Spectroscopy : Provides insights into the molecular structure.
- FT-IR Spectroscopy : Helps in identifying functional groups.
The synthesis process yields a compound that exhibits distinct optical properties suitable for biological applications.
Antibacterial Activity
Recent studies have demonstrated that NiPc(octa) exhibits significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies reported varying MIC values against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that NiPc(octa) could effectively inhibit bacterial growth at low concentrations.
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Escherichia coli | 50 | 100 |
Staphylococcus aureus | 25 | 50 |
These findings suggest that NiPc(octa) could be a potential candidate for developing new antibacterial agents.
Photodynamic Therapy (PDT)
NiPc(octa) has also been investigated for its efficacy in PDT. This therapeutic approach utilizes light to activate photosensitizers like NiPc(octa), leading to the generation of reactive oxygen species (ROS) that can induce cell death in targeted tissues.
- Light Activation : Upon irradiation with specific wavelengths of light, NiPc(octa) generates singlet oxygen and other ROS.
- Cellular Impact : These ROS can damage cellular components, leading to apoptosis or necrosis in cancer cells.
Case Studies
In vitro studies have shown that NiPc(octa) can effectively reduce the viability of various cancer cell lines when exposed to light:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell Line | IC50 (µM) | Treatment Duration (min) |
---|---|---|
HeLa | 5 | 30 |
MCF-7 | 10 | 30 |
These results indicate that NiPc(octa) is a promising candidate for further development in cancer phototherapy.
Q & A
Basic Question: What are the standard protocols for synthesizing nickel(II) octabutoxy-phthalocyanine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
Precursor Preparation : Start with phthalonitrile derivatives substituted with butoxy groups.
Cyclotetramerization : Use a nickel salt (e.g., NiCl₂) as a templating agent in a high-boiling solvent (e.g., DMF or n-pentanol) under inert atmosphere .
Purification : Column chromatography or sublimation (for higher purity, >95%) is employed, with dye content often verified via UV-Vis spectroscopy .
Critical Parameters :
- Temperature: Optimal cyclotetramerization occurs at 140–160°C.
- Solvent Polarity: Polar solvents enhance solubility of intermediates but may reduce yield due to side reactions.
- Metal-to-Ligand Ratio: A 1:4 molar ratio (Ni²⁺:phthalonitrile) maximizes yield (~75–90%) .
Advanced Question: How can factorial design optimize the synthesis of nickel(II) octabutoxy-phthalocyanine for enhanced photophysical properties?
Methodological Answer:
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (140°C vs. 160°C), solvent (DMF vs. n-pentanol), and catalyst (DBU vs. ammonium molybdate).
- Response Variables : Yield, absorption λₘₐₓ (Q-band), and fluorescence quantum yield.
Example Findings :
Factor Combination | Yield (%) | λₘₐₓ (nm) | Quantum Yield |
---|---|---|---|
140°C, DMF, DBU | 78 | 689 | 0.45 |
160°C, n-pentanol, Mo | 92 | 695 | 0.32 |
Higher temperatures in non-polar solvents increase yield but reduce quantum yield due to aggregation .
Basic Question: What spectroscopic techniques validate the structural integrity of nickel(II) octabutoxy-phthalocyanine?
Methodological Answer:
- FT-IR : Confirm butoxy group C-O stretches (1050–1150 cm⁻¹) and macrocycle vibrations (1600–1500 cm⁻¹) .
- UV-Vis : Q-band absorption at ~680–700 nm indicates π-π* transitions; aggregation causes band broadening .
- MALDI-TOF/MS : Molecular ion peak at m/z 1091.38 ([M]⁺) confirms molecular weight .
Advanced Question: How to resolve contradictions in NMR data for nickel(II) phthalocyanine derivatives?
Methodological Answer:
Discrepancies in NMR arise from paramagnetic Ni²⁺ (d⁸), which broadens signals. Strategies include:
Reduction to Diamagnetic Ni⁰ : Use NaBH₄ to reduce Ni²⁺, enabling clearer ¹H/¹³C NMR .
Alternative Techniques :
- X-ray Crystallography : Resolve absolute structure (e.g., CCDC 2050513 for Ni complexes) .
- EPR : Detect paramagnetic centers (g ≈ 2.1 for Ni²⁺) to confirm oxidation state .
Basic Question: What are the key applications of nickel(II) octabutoxy-phthalocyanine in materials science?
Methodological Answer:
- Organic Photovoltaics (OPVs) : Acts as a p-type semiconductor due to broad absorption in visible-NIR regions .
- Chemical Sensors : Anchoring butoxy groups improve solubility for thin-film deposition, enhancing gas sensing (e.g., NO₂ detection) .
- Nonlinear Optics (NLO) : High hyperpolarizability (β ≈ 10⁻²⁸ esu) enables use in optical limiters .
Advanced Question: How to design experiments investigating substituent effects on nickel phthalocyanine’s electrochemical properties?
Methodological Answer:
Comparative Study Design :
Variable Substituents : Compare octabutoxy vs. hexadecafluoro (e.g., F16CuPC) vs. unsubstituted phthalocyanines .
Techniques :
- Cyclic Voltammetry (CV) : Measure redox potentials (E₁/₂) in DCM/TBAP.
- DFT Calculations : Correlate HOMO-LUMO gaps with substituent electronegativity.
Data Example :
Substituent | E₁/₂ (V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) |
---|---|---|---|
Octabutoxy | -0.75 | -5.2 | -3.8 |
Hexadecafluoro | -0.92 | -5.6 | -4.1 |
Electron-withdrawing groups (e.g., -F) lower LUMO, enhancing n-type conductivity .
Basic Question: What safety protocols are critical when handling nickel(II) phthalocyanine derivatives?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid inhalation (NIOSH REL: 0.015 mg/m³ for Ni) .
- Waste Disposal : Chelate Ni²⁺ with EDTA before neutralization (pH 7–9) to prevent environmental release .
Advanced Question: How can AI-driven molecular dynamics (MD) simulations predict aggregation behavior in nickel phthalocyanines?
Methodological Answer:
- COMSOL/ML Workflow :
Predicted Aggregation Threshold :
Solvent | Concentration (mM) | Predicted Stacking Distance (Å) |
---|---|---|
DMF | 0.5 | 3.4 |
Toluene | 0.5 | 2.8 |
Non-polar solvents promote closer stacking, reducing device efficiency .
Properties
CAS No. |
155773-71-0 |
---|---|
Molecular Formula |
C64H80N8NiO8 |
Molecular Weight |
1148.1 g/mol |
IUPAC Name |
nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 |
InChI Key |
JFVRZEMMDHQJPH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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